2-Fluoropyridine

概述

描述

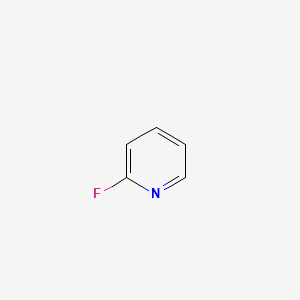

2-Fluoropyridine is an organic compound with the molecular formula C5H4FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the second position. This compound is a colorless liquid with a boiling point of approximately 126°C and is known for its unique chemical properties due to the presence of the fluorine atom, which is a strong electron-withdrawing group .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoropyridine can be synthesized through various methods. One common method involves the fluorination of pyridine derivatives. For example, 2-amino-3-hydroxypyridine can be diazotized with sodium nitrite in the presence of tetrafluoroboric acid to yield 3-hydroxy-2-fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to produce 2-fluoro-3-bromopyridine .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of pyridine with complex aluminum fluoride and copper fluoride at high temperatures (450-500°C). This method yields a mixture of this compound and 2,6-difluoropyridine .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position undergoes facile displacement under mild conditions due to enhanced electrophilicity from ring electron withdrawal. Key advancements include:

Reaction Conditions and Scope

-

Alcohols/Phenols : Quantitative conversion occurs with KOBu in THF (50°C, 3 h) or DMF (80°C, 6 h) .

-

Amines : Primary/secondary amines react via SNAr in DMSO (120°C, 18 h) with PrNEt as base .

-

Thiols/Cyanides : NaSR in THF (50°C, 3 h) achieves full conversion, while KCN in DMSO yields ~80% cyanopyridines .

Table 1: SNAr Reaction Efficiency with 2-Fluoropyridine

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1° Alcohol | KOBu | THF | 50 | 3 | 100 |

| Phenol | KOBu | DMF | 80 | 6 | 100 |

| Morpholine | PrNEt | DMSO | 120 | 18 | 100 |

| KCN | None | DMSO | 120 | 18 | ~80 |

Kinetic Advantage : The SNAr rate of this compound with NaOEt in EtOH is 320× faster than 2-chloropyridine, enabling low-temperature functionalization .

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to the 4- and 6-positions. Notable transformations include:

-

Photochemical Reactions : UV irradiation with diethylamine yields 2- and 4-substituted pyridines via α-CH abstraction .

-

Halogenation : Bromination occurs at the 5-position using Br/FeBr .

Metal-Catalyzed Cross-Coupling

This compound serves as a ligand and substrate in catalytic systems:

Palladium-Catalyzed Oxidative Coupling

-

Ligand Effect : this compound enhances Pd-catalyzed aerobic coupling of o-xylene, achieving 94% selectivity for bixylyl vs. 40% without ligand .

-

Regioselectivity : 88% regiocontrol for the 3,3'-coupled product (vs. 77% without ligand) .

Table 2: Oxidative Coupling Performance

| Ligand | Selectivity (%) | Regioselectivity (%) |

|---|---|---|

| None | 40 | 77 |

| This compound | 94 | 88 |

Photochemical Reactions

Under UV light, this compound reacts with aliphatic amines via two pathways:

-

Nucleophilic Displacement : t-Butylamine yields 2-(t-butylamino)pyridine exclusively .

-

Radical-Mediated Substitution : Triethylamine forms 2-(N,N-diethylamino)pyridine and 2-(N-ethyl-N-propylamino)pyridine .

Pummerer-Type Reactions

This compound acts as a nucleophile in triflic anhydride-activated sulfoxide reactions:

-

N-Alkylated 2-Pyridones : Synthesized in 75–95% yield via interrupted Pummerer mechanisms .

-

Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes intermediates, enabling regioselective alkylation .

Oxidation and Reduction

科学研究应用

2-Fluoropyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-fluoropyridine involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This property is particularly useful in medicinal chemistry, where fluorinated compounds often exhibit enhanced binding affinity and selectivity for their targets .

相似化合物的比较

2-Fluoropyridine can be compared with other halogenated pyridines, such as 2-chloropyridine and 2-bromopyridine. While all these compounds share similar structures, the presence of different halogen atoms significantly affects their chemical properties and reactivity. For example:

2-Chloropyridine: More reactive in nucleophilic substitution reactions compared to this compound due to the weaker electron-withdrawing effect of chlorine.

2-Bromopyridine: Even more reactive than 2-chloropyridine, making it suitable for different synthetic applications.

The unique properties of this compound, such as its reduced basicity and lower reactivity, make it particularly valuable in applications where controlled reactivity is desired .

生物活性

2-Fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its antibacterial properties, mutagenicity, and potential applications in drug development.

The presence of fluorine in this compound significantly alters its chemical reactivity and biological properties. Fluorine's high electronegativity affects electron distribution, enhancing lipophilicity and potentially improving pharmacokinetic profiles. This modification can lead to increased biological availability and altered interaction with biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity against gram-positive bacteria. Notably, one compound exhibited an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL .

Table 1: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7j | 0.25 | Staphylococcus aureus |

| 1 | 4 | Streptococcus pneumoniae |

| 2 | 64 | Enterococcus faecalis |

These findings suggest that derivatives of this compound could serve as promising candidates for developing new antibacterial agents.

Antimutagenic Properties

The antimutagenic activity of fluoroaryl compounds, including this compound, has been investigated in various contexts. A study demonstrated that certain fluoroaryl derivatives exhibited significant antimutagenic effects against benzo[a]pyrene-induced mutagenicity in Salmonella typhimurium. The presence of fluorine was shown to enhance antioxidant activity, which may promote DNA repair mechanisms .

Photochemical Reactions

Photochemical studies have also been conducted on this compound, revealing its ability to undergo nucleophilic substitution reactions under irradiation. For example, when irradiated with aliphatic amines, this compound predominantly formed 2-alkylaminopyridines , indicating its utility in synthetic organic chemistry .

Case Study: Synthesis and Functionalization

A notable case study involved the late-stage functionalization of complex molecules using this compound as a substrate. Researchers developed a method for nucleophilic aromatic substitution (S_NAr) reactions under mild conditions that tolerated various functional groups. This method allowed for the efficient synthesis of substituted derivatives of biologically relevant compounds like betahistine, showcasing the versatility of this compound in medicinal chemistry applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoropyridine, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?

- Methodological Answer : The synthesis of this compound often involves fluorination of pyridine derivatives. A key method uses cesium fluoroxysulfate (CsSO₄F) to fluorinate pyridine at the 2-position under controlled conditions (70–80°C), achieving moderate yields . Alternative routes include nucleophilic aromatic substitution using hypofluorous acid derivatives. Reaction optimization requires balancing stoichiometry and solvent polarity to minimize side products like 2,6-difluoropyridine. Characterization via GC-MS and NMR is critical for purity assessment .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : and NMR are pivotal for structural elucidation. The fluorine atom at the 2-position deshields adjacent protons, causing distinct splitting patterns. For example, H-3 and H-6 protons exhibit coupling constants () of ~8–10 Hz, while H-4 shows weaker coupling. NMR further confirms regiochemistry via carbon chemical shifts (C-2: ~150 ppm due to fluorine’s electronegativity) . Deuterated solvents (e.g., CDCl₃) and high-field instruments (>400 MHz) enhance resolution for complex mixtures .

Q. What experimental techniques are recommended for analyzing the electronic structure of this compound?

- Methodological Answer : Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at C and N K-edges provides insights into π* and σ* orbital interactions. For this compound, the C1s→π* transition at ~285 eV is redshifted compared to pyridine due to fluorine’s electron-withdrawing effects. Experimental spectra should be paired with Transition Potential DFT (TP-DFT) calculations to account for core-hole relaxation effects .

Advanced Research Questions

Q. How do discrepancies between theoretical and experimental vibrational spectra of this compound arise, and what computational strategies mitigate them?

- Methodological Answer : Discrepancies often stem from anharmonicity and solvent effects. A composite CC2/DFT approach, combining coupled-cluster theory for electron correlation and DFT for geometry optimization, improves agreement with experimental IR spectra. For example, B3LYP/SNSD anharmonic force fields reproduce C-F stretching modes (~1250 cm⁻¹) within ±10 cm⁻¹ of experimental values. Vibronic coupling simulations (e.g., VG|FC models) are essential for high-energy C1s NEXAFS spectra, where Franck-Condon progression redistributes intensity .

Q. What explains the reduced nonlocal magnetic susceptibility of this compound compared to its 3-fluoro isomer?

- Methodological Answer : The 2-fluoro substitution localizes π-electrons due to resonance effects (Fig. 3, ), suppressing ring currents. Experimental nonlocal susceptibility () for this compound is −34 μ (vs. −40 μ for 3-Fluoropyridine), validated via Hartree-Fock calculations with gauge-including atomic orbitals (GIAO). This localization also reduces diamagnetic shielding in NMR .

Q. How can regioselectivity in the amination of this compound be controlled using lithium aminoborohydride (LAB) reagents?

- Methodological Answer : LAB reagents (e.g., LiBH₃NMe₂) promote selective amination at the 2-position under mild conditions (room temperature, THF solvent). The fluorine atom activates the pyridine ring via inductive effects, directing nucleophilic attack to the adjacent position. Kinetic studies show that steric hindrance from bulky amines (e.g., tert-butylamine) shifts selectivity to para positions. Yields >90% are achievable with 1.1 equiv LAB and 12-hour reaction times .

Q. What contradictions exist in the interpretation of this compound’s NEXAFS spectra, and how are they resolved?

- Methodological Answer : Early TP-DFT models underestimated intensity redistribution in C1s→π* transitions. Inclusion of vibronic coupling (VG|FC level) resolved discrepancies by accounting for vibrational modes in the excited state. For example, the double-peak structure in experimental C1s spectra (Fig. 6, ) arises from Franck-Condon activity in the 1π* orbital, which earlier vertical excitation models missed .

属性

IUPAC Name |

2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAODLNXWYIKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190689 | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

26.6 [mmHg] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-48-5 | |

| Record name | 2-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。